1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one
Description
The compound 1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one is a heterocyclic small molecule featuring a pyrazole core substituted with a bromine atom at the 4-position, linked via a methylene bridge to an azetidine ring. The azetidine is further connected to a 2-(2,4-difluorophenyl)ethanone moiety. This structure combines pharmacologically relevant motifs:
- Pyrazole: Known for its role in medicinal chemistry as a bioisostere for amide or heteroaryl groups, often enhancing metabolic stability and binding affinity .
- Azetidine: A strained four-membered ring that improves conformational rigidity and bioavailability compared to larger cyclic amines .
- 2,4-Difluorophenyl group: Fluorine atoms enhance lipophilicity and membrane permeability while modulating electronic effects .
The bromine atom at the pyrazole 4-position may confer halogen-bonding interactions with biological targets, as seen in related brominated pyrazole derivatives .
Properties
IUPAC Name |
1-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(2,4-difluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrF2N3O/c16-12-5-19-21(9-12)8-10-6-20(7-10)15(22)3-11-1-2-13(17)4-14(11)18/h1-2,4-5,9-10H,3,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDCFWKUELHSLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=C(C=C(C=C2)F)F)CN3C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related molecules, focusing on substitutions, biological activity, and synthesis strategies.
Key Comparative Insights
Bioactivity: The target compound lacks direct activity data but shares structural motifs with 3-(1-{[3,5-Bis(1-methylethyl)-1H-pyrazol-1-yl]methyl}-2-methylpropyl)-1-(2,4-difluorophenyl)urea (nAChR modulation) and 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substituted)-piperazine-1-yl]-2-propanols (antifungal activity) . The azetidine ring in the target compound may enhance metabolic stability compared to piperazine/azepane-containing analogs due to reduced ring size and strain .
Synthetic Accessibility :
- The target compound’s synthesis likely involves nucleophilic substitution between a bromomethylpyrazole and an azetidine precursor, similar to methods in . This contrasts with the multi-step protocols for thiazole-triazole hybrids .
Halogen Effects :
- The 4-bromo substitution on pyrazole is less common than fluorine or chlorine in analogs. Bromine’s larger atomic radius may improve target binding via halogen bonding, as seen in bromophenyl-containing dihydropyrazoles .
Thermodynamic Stability: Crystal structures of related compounds (e.g., 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one) reveal planar pyrazole rings and non-covalent interactions (C–H···O, π-π stacking) that stabilize the solid state . Similar packing may apply to the target compound.
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